molecular formula C12H11N3O B060543 4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile CAS No. 183500-36-9

4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile

Cat. No. B060543
M. Wt: 213.23 g/mol
InChI Key: ACFSBQWDVYWNRT-UHFFFAOYSA-N
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Patent
US06638962B2

Procedure details

Dihydroxyacetone in dimeric form (23.35 g/0.129 mol) and potassium thioisocyanate (25.18 g/0.259 mol) are added in succession to a solution of 25 g (0.233 mol) of 4-(aminomethyl)benzonitrile in 100 ml of isopropanol, and then the mixture is placed in an ice bath and 20 ml of acetic acid are added dropwise. The reaction mixture is stirred at room temperature for 48 hours. A precipitate is obtained, which is filtered off, washed with 50 ml of isopropanol and then twice with 50 ml of H2O, and subsequently dried. Thus crystals are obtained, which are used directly in the following desulphurisation step: 13 g (0.059 mol) of the previously obtained crystals are placed in 140 ml of a dilute solution of 10% nitric acid in water. At 0° C., 0.1 g of sodium nitrite is added very slowly. Marked evolution of a brown gas is observed, and the mixture gradually becomes homogeneous. The reaction mixture is then stirred at room temperature for 3 hours and then filtered and extracted once with AcOEt. The aqueous phase is then rendered basic with a 5N sodium hydroxide solution, and subsequently extracted twice with AcOEt. The organic phase is washed with a saturated NaCl solution, and then dried over MgSO4. Evaporation in vacuo yields the title product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium thioisocyanate
Quantity
25.18 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
dilute solution
Quantity
140 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][CH:2](O)[C:3](=O)[CH3:4].S(N=C=O)[N:8]=[C:9]=O.[K].[NH2:15][CH2:16][C:17]1[CH:24]=[CH:23][C:20]([C:21]#[N:22])=[CH:19][CH:18]=1.[N+]([O-])(O)=O.N([O-])=O.[Na+]>C(O)(C)C.O.C(O)(=O)C>[OH:1][CH2:2][C:3]1[N:22]([CH2:21][C:20]2[CH:23]=[CH:24][C:17]([C:16]#[N:15])=[CH:18][CH:19]=2)[CH:9]=[N:8][CH:4]=1 |f:1.2,5.6,^1:13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(C)=O)O
Name
potassium thioisocyanate
Quantity
25.18 g
Type
reactant
Smiles
S(N=C=O)N=C=O.[K]
Name
Quantity
25 g
Type
reactant
Smiles
NCC1=CC=C(C#N)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0.1 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
dilute solution
Quantity
140 mL
Type
solvent
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture is placed in an ice bath
CUSTOM
Type
CUSTOM
Details
A precipitate is obtained
FILTRATION
Type
FILTRATION
Details
which is filtered off
WASH
Type
WASH
Details
washed with 50 ml of isopropanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
twice with 50 ml of H2O, and subsequently dried
CUSTOM
Type
CUSTOM
Details
Thus crystals are obtained
STIRRING
Type
STIRRING
Details
The reaction mixture is then stirred at room temperature for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
extracted once with AcOEt
EXTRACTION
Type
EXTRACTION
Details
subsequently extracted twice with AcOEt
WASH
Type
WASH
Details
The organic phase is washed with a saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation in vacuo

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
OCC1=CN=CN1CC1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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